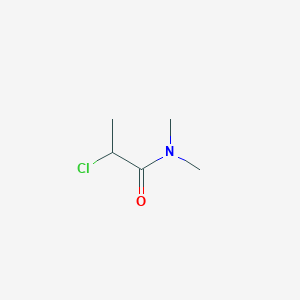

2-Chloro-N,N-dimethylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOAUKIEENWZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884469 | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-68-9 | |

| Record name | 2-Chloro-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-Chloro-N,N-dimethylpropanamide, a key chemical intermediate. The document details its chemical and physical characteristics, synthesis, reactivity, and safety protocols, presenting quantitative data in structured tables and illustrating key processes with diagrams for enhanced clarity.

Chemical Identity and Structure

This compound is a halogenated amide that serves as a valuable building block in organic synthesis. Its structure features a chiral center at the second carbon, bonded to a chlorine atom, and a dimethyl-substituted amide group.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][] |

| CAS Number | 10397-68-9 | [1][3][4][5] |

| Molecular Formula | C₅H₁₀ClNO | [1][3][4] |

| Molecular Weight | 135.59 g/mol | [1][4] |

| Synonyms | N,N-Dimethyl-2-chloropropionamide, Propanamide, 2-chloro-N,N-dimethyl- | [][4][5] |

| InChI | InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 | [1][][3] |

| InChIKey | WDOAUKIEENWZNC-UHFFFAOYSA-N | [1][][3] |

| Canonical SMILES | CC(C(=O)N(C)C)Cl | [][3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White powder | [6] |

| Boiling Point | 71 °C @ 2 Torr | [][5] |

| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [][5] |

| Flash Point | 62.6 °C | [5] |

| Refractive Index | 1.443 | [5] |

| pKa | -0.89 ± 0.70 (Predicted) | [3] |

| LogP | 0.7019 | [4][5] |

| Topological Polar Surface Area | 20.3 Ų | [1][5] |

| Purity | ≥95% - 99% | [][4][6] |

| Storage Temperature | Room Temperature / 4°C | [][4] |

Synthesis and Reactivity

Synthesis Pathway

This compound is typically synthesized from precursor molecules. A common synthetic route involves the reaction of 2-chloropropionyl chloride with dimethylamine.

Reactivity and Applications

As a halogenated amide, this compound is a versatile intermediate.[7] The chloro- group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is leveraged in the pharmaceutical industry for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[6][8]

It serves as a key intermediate in the synthesis of various organic compounds, including those with potential antitubercular properties.[8] Its ability to function as an alkylating agent under phase-transfer conditions is used in constructing complex heterocyclic structures.[9]

Experimental Protocols and Handling

General Experimental Workflow

While specific experimental protocols are proprietary or context-dependent, a general workflow for using this compound in a synthesis reaction is outlined below. This protocol is illustrative and must be adapted based on the specific reaction chemistry.

Experimental Protocol: General Nucleophilic Substitution

-

Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen or argon.

-

Solvent and Reagents: Add the appropriate anhydrous solvent to the reaction vessel, followed by the nucleophilic agent.

-

Reactant Addition: Dissolve this compound in the reaction solvent and add it dropwise to the reaction mixture, maintaining the desired temperature.

-

Reaction Monitoring: Monitor the reaction progress using suitable analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction appropriately (e.g., with water or a buffered solution).

-

Extraction: Extract the product into a suitable organic solvent. Wash the organic layer to remove impurities.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography, recrystallization, or distillation.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.[10][11][12]

Safety and Handling

This compound is classified as a hazardous substance.[5] Adherence to strict safety protocols is mandatory.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H302 | Harmful if swallowed | [1][5] |

| H315 | Causes skin irritation | [1] | |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | [13] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1][5] |

| P264 | Wash skin thoroughly after handling | [1][5] | |

| P280 | Wear protective gloves/eye protection/face protection | [1][5] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1][5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][5] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.[13]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[14]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[14]

Handling and Storage:

-

Handle in a well-ventilated area or under a chemical fume hood.[15]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15]

-

Incompatible with strong oxidizing agents, strong bases, and metals.[14][16]

References

- 1. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. newblue.lookchem.com [newblue.lookchem.com]

- 7. 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8% - SYNTHETIKA [synthetikaeu.com]

- 8. atompharma.co.in [atompharma.co.in]

- 9. This compound | 10397-68-9 | Benchchem [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N,N-dimethylpropanamide, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its utility as a precursor in the development of therapeutic agents. Safety and handling information are also included to ensure its proper use in a laboratory setting. The guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a halogenated amide that serves as a versatile building block in organic chemistry. Its physical and chemical characteristics are summarized in the tables below.[1][2][3][4]

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 10397-68-9 |

| Molecular Formula | C₅H₁₀ClNO |

| Molecular Weight | 135.59 g/mol |

| Appearance | White powder or colorless liquid |

| Boiling Point | 71 °C @ 2 Torr |

| Density | 1.065 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 62.6 °C |

Table 2: Computed Physicochemical Properties

| Property | Value |

| XLogP3 | 0.7 |

| Topological Polar Surface Area (TPSA) | 20.3 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 135.0450916 Da |

Synthesis of this compound

The primary synthetic route to this compound involves the N-acylation of dimethylamine with 2-chloropropionyl chloride. This reaction is a nucleophilic acyl substitution, where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol: Synthesis via N-acylation

This protocol is based on established methods for the N-acylation of amines with acyl chlorides.[5]

Materials and Reagents:

-

2-Chloropropionyl chloride

-

Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of dimethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction: Slowly add the dimethylamine/triethylamine solution to the stirred, cooled solution of 2-chloropropionyl chloride via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound and its structural analogs are valuable intermediates in the synthesis of various pharmaceuticals, particularly analgesics. The chloro-substituent provides a reactive site for nucleophilic substitution, allowing for the introduction of different functional groups and the construction of more complex molecular architectures.

Intermediate in the Synthesis of Analgesics

While direct evidence for the use of this compound in the synthesis of specific commercial drugs is not extensively documented in publicly available literature, its structural motif is central to the synthesis of several important analgesics. For instance, the structurally related compound, 1-dimethylamino-2-chloropropane, is a key precursor in the synthesis of Methadone and Propoxyphene .[6][7][8][9][10][11][12][13] The synthesis of these analgesics involves the alkylation of a nucleophile with the chloro-amino intermediate.

Caption: Logical relationship of this compound as a key intermediate.

Biological Activity and Signaling Pathways

There is limited direct research on the specific biological activities and signaling pathways of this compound. However, the broader class of N,N-dimethylamides has been investigated for various biological effects. Some N,N-dimethylamide derivatives have demonstrated anti-inflammatory properties.[14][15][16] For instance, certain benzamides and nicotinamides, which contain the N,N-dimethylamide moiety, have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and may act by inhibiting the NF-κB signaling pathway.[16]

Conversely, some N,N-dimethylamides have been associated with toxicity, highlighting the need for careful evaluation of any new derivative.[17] The biological effects are highly dependent on the overall molecular structure. The presence of the reactive α-chloro group in this compound suggests potential for covalent interactions with biological macromolecules, a property that could be explored in the design of targeted therapeutic agents or probes.

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram is not provided to avoid speculation. Research into the biological effects of this compound and its derivatives could be a promising area for future investigation.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If swallowed, call a poison center or doctor.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established utility in organic synthesis, particularly as a precursor for pharmaceutically active compounds. This guide has provided essential technical information, including its properties, a detailed synthetic protocol, and an overview of its applications and safety considerations. Further research into the biological activities of this compound and its derivatives may unveil new opportunities in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN102219709A - Method for synthesizing intermediate of methadone hydrochloride - Google Patents [patents.google.com]

- 7. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108137483A - The synthesis of Laevomethanone Hydrochloride or the right methadone of hydrochloric acid and its application method - Google Patents [patents.google.com]

- 9. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. WO1990014331A1 - Method of preparing d-propoxyphene - Google Patents [patents.google.com]

- 13. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antiinflammatory activity of N-substituted-dihydropyridylacetic acids, esters, and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

Technical Data Sheet: 2-Chloro-N,N-dimethylpropanamide

Prepared for: Researchers, scientists, and drug development professionals.

This document provides core technical data regarding the molecular weight of 2-Chloro-N,N-dimethylpropanamide, a chemical compound relevant in various research and development applications.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. The molecular weight is derived from its chemical formula and the atomic weights of its constituent elements.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₀ClNO | [1][2][3][4] |

| Molecular Weight | 135.59 g/mol | [1][3][4] |

| CAS Number | 10397-68-9 | [1][2][3] |

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₅H₁₀ClNO). The standard atomic weights used for this calculation are detailed in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 135.594 |

Note: The slight difference between the calculated total and the reported molecular weight[1][3][4] can be attributed to the use of specific isotopic weights versus standard atomic weights in different databases.

Derivation Logic

The following diagram illustrates the logical flow from the elemental composition to the final calculated molecular weight of the compound.

References

An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N,N-dimethylpropanamide, a valuable chemical intermediate. The document details its chemical structure, physical and chemical properties, and outlines a primary method for its synthesis. A detailed, representative experimental protocol for the synthesis via the amidation of 2-chloropropionyl chloride is provided, along with a summary of the key reaction parameters. This guide is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development.

Chemical Structure and Identification

This compound is a halogenated amide with the molecular formula C₅H₁₀ClNO.[1][2] Its structure features a propanamide backbone with a chlorine atom at the alpha-position (C2) and two methyl groups attached to the amide nitrogen.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 10397-68-9 | [1][2] |

| Molecular Formula | C₅H₁₀ClNO | [1][2] |

| Molecular Weight | 135.59 g/mol | [1][2] |

| SMILES | CC(C(=O)N(C)C)Cl | [1] |

| Appearance | White powder | [5] |

| Boiling Point | 71 °C @ 2 Torr | [6] |

| Density | 1.065 g/cm³ (predicted) | [6] |

| Purity (Typical) | ≥98% | [2] |

Note: Some physical properties may be predicted values.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and dimethylamine. In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This is followed by the elimination of a chloride ion, forming the amide bond. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an excess of dimethylamine, is typically used to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

General Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 10397-68-9 | Benchchem [benchchem.com]

- 4. This compound | 152786-29-3 | Benchchem [benchchem.com]

- 5. US4051182A - Process for the manufacture of α-chloropropionyl chloride - Google Patents [patents.google.com]

- 6. datapdf.com [datapdf.com]

In-Depth Technical Guide: Solubility of 2-Chloro-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9), a key intermediate in various chemical syntheses. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility values for this compound. This guide, therefore, provides an overview of its known physicochemical properties, qualitative solubility estimations based on structurally related compounds, and a detailed, generalized experimental protocol for determining its solubility in various solvents. This information is intended to empower researchers to generate precise solubility data tailored to their specific laboratory conditions and research needs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its general behavior and for designing solubility experiments.

| Property | Value | Reference |

| CAS Number | 10397-68-9 | |

| Molecular Formula | C₅H₁₀ClNO | |

| Molecular Weight | 135.59 g/mol | |

| Appearance | White powder | |

| Density (Predicted) | 1.065 ± 0.06 g/cm³ | |

| Boiling Point | 71 °C @ 2 Torr | |

| Flash Point | 62.6 °C |

Solubility Data

Exhaustive searches for quantitative solubility data for this compound did not yield specific numerical values in publicly accessible literature or databases. However, based on the solubility of structurally similar compounds, a qualitative assessment can be made. The related compound, N,N-dimethylpropanamide, is reported to be soluble in polar solvents such as water and has limited solubility in non-polar solvents. Another related molecule, 2-(2-chloroacetamido)-N,N-dimethylpropanamide, is suggested to have a hydrophilic character and is likely soluble in polar organic solvents.

Based on these observations, the following table provides an estimated qualitative solubility profile for this compound. It is crucial to note that these are predictions and must be confirmed by experimental determination.

| Solvent Type | Examples | Predicted Solubility |

| Polar Protic | Water, Ethanol, Methanol | Likely Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Likely Soluble |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Likely Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound. This method is based on the principles of the gravimetric method and aligns with the standards outlined in OECD Guideline 105 for water solubility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibration should be determined in preliminary tests.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Continue drying until a constant weight of the residue (the dissolved this compound) is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Record the final constant weight of the evaporating dish with the dry solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

physical and chemical properties of 2-Chloro-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-N,N-dimethylpropanamide, a key chemical intermediate. This document includes tabulated quantitative data, detailed experimental protocols, and graphical representations of its synthesis and characteristics.

Chemical Identity and Descriptors

This compound is a halogenated amide that serves as a versatile building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 10397-68-9[1][2][3][4][5] |

| Molecular Formula | C₅H₁₀ClNO[1][2][3][4][5] |

| SMILES | CC(C(=O)N(C)C)Cl[2][5] |

| InChIKey | WDOAUKIEENWZNC-UHFFFAOYSA-N[1][2] |

Synonyms: N,N-Dimethyl-2-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined values in the literature.

Table 1: Physical Properties

| Property | Value | Source |

| Molecular Weight | 135.59 g/mol [2][3][5] | Experimental |

| Appearance | White powder | [6] |

| Boiling Point | 71 °C @ 2 Torr[4] | Experimental |

| Density | 1.065 ± 0.06 g/cm³[4] | Predicted |

Table 2: Chemical Properties and Descriptors

| Property | Value | Source |

| pKa | -0.89 ± 0.70[1] | Predicted |

| LogP | 0.7019[5] | Computational |

| Hydrogen Bond Acceptors | 1[5] | Computational |

| Hydrogen Bond Donors | 0[5] | Computational |

| Rotatable Bonds | 1[5] | Computational |

| Topological Polar Surface Area | 20.31 Ų[5] | Computational |

Table 3: Solubility

| Solvent | Solubility | Notes |

| Water | Soluble | General observation for similar polar molecules.[7] |

| Polar Organic Solvents (e.g., Ethanol, Methanol) | Soluble | The related hydrochloride salt is soluble in methanol and ethanol.[6] |

| Non-Polar Organic Solvents (e.g., Benzene, Toluene) | Insoluble | The related hydrochloride salt is insoluble in benzene and toluene.[6] |

| Dichloromethane | Soluble | General solubility for similar organic compounds. |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from patent literature and established chemical principles for the synthesis of amides from acyl chlorides.

Objective: To synthesize this compound from 2-chloropropionyl chloride and dimethylamine.

Materials:

-

2-Chloropropionyl chloride

-

Dimethylamine solution (e.g., 40% in water or as dimethylamine hydrochloride)

-

Anhydrous organic solvent (e.g., dichloromethane, diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate (or other suitable base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethylamine hydrochloride in a minimal amount of water or use an aqueous solution of dimethylamine. Alternatively, bubble dimethylamine gas into a cooled solution of the chosen organic solvent. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride dropwise to the stirred dimethylamine solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

If an organic solvent was used, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by brine.

-

If the reaction was performed in an aqueous solution, extract the product into an organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Safety Precautions: 2-Chloropropionyl chloride is corrosive and moisture-sensitive. Dimethylamine is a flammable and corrosive gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Analytical Method: Gas Chromatography (GC)

Objective: To determine the purity of this compound.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

GC Conditions:

-

Column: Agilent J&W DB series or equivalent (Ultra-high inert column).[8]

-

Carrier Gas: Nitrogen or Helium.[8]

-

Injection Port Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or dichloromethane). Derivatization with an alcohol like methanol may be necessary to improve analysis.[8]

Visualizations

Logical Relationship of Properties

Synthesis Workflow

Chemical Reactivity and Stability

-

Reactivity: The presence of the chlorine atom alpha to the carbonyl group makes this position susceptible to nucleophilic substitution reactions. The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

Stability: The compound should be stored in a cool, dry place away from moisture to prevent hydrolysis of the acyl chloride precursor and the amide product. It is generally stable under standard laboratory conditions.

Safety Information

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[2]

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling.[2]

-

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive risk assessment before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8% - SYNTHETIKA [synthetikaeu.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N,N-dimethylpropanamide, a halogenated amide, serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its chemical structure, featuring a reactive chlorine atom alpha to a carbonyl group, makes it a valuable building block for the introduction of a dimethylaminopropanoyl moiety into a diverse range of molecular scaffolds. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, established synthetic methodologies, and its applications as a reactive intermediate in the synthesis of more complex molecules. The content is tailored for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols and data presentation for practical application in a laboratory setting.

Introduction and Historical Context

While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic organic chemistry and the exploration of α-haloamides as reactive intermediates. The utility of such compounds was recognized for their ability to participate in nucleophilic substitution reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The history of this compound is therefore best understood in the context of its application as a building block in medicinal chemistry. As the demand for novel and structurally diverse drug candidates grew, so did the need for readily accessible and reactive chemical intermediates. This compound fits this role by providing a simple and efficient means of incorporating a specific structural motif that can influence the pharmacokinetic and pharmacodynamic properties of a larger molecule. Its use as a pharmaceutical intermediate is noted in various chemical databases and supplier information.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 10397-68-9 | |

| Molecular Formula | C5H10ClNO | |

| Molecular Weight | 135.59 g/mol | |

| Appearance | White powder | |

| Boiling Point | 71 °C @ 2 Torr | |

| Density | 1.065 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 62.6 °C | |

| Solubility | Soluble in water. | |

| InChI Key | WDOAUKIEENWZNC-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C(=O)N(C)C)Cl |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through standard amidation reactions involving the corresponding acyl chloride. Below are detailed experimental protocols for the common synthetic routes.

Synthesis via Acylation of Dimethylamine

The most direct and widely used method for the synthesis of this compound is the acylation of dimethylamine with 2-chloropropionyl chloride.

Reaction:

Figure 1: Synthesis of this compound via acylation.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) and cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: 2-Chloropropionyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred dimethylamine solution via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is washed sequentially with water, dilute hydrochloric acid (to remove excess dimethylamine), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Synthesis via Chlorination of N,N-dimethylpropanamide

An alternative approach involves the direct chlorination of N,N-dimethylpropanamide. This method requires careful control of reaction conditions to achieve selective monochlorination at the α-position.

Reaction:

Figure 2: Synthesis via chlorination of the corresponding amide.

Experimental Protocol:

-

Reaction Setup: N,N-dimethylpropanamide (1.0 equivalent) is dissolved in a suitable solvent (e.g., carbon tetrachloride) in a reaction vessel equipped with a stirrer, reflux condenser, and an addition funnel.

-

Initiation: A radical initiator (e.g., benzoyl peroxide) is added to the solution.

-

Chlorination: A chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0 equivalent) is added dropwise at a temperature that facilitates the reaction (often requiring heating).

-

Reaction Monitoring: The reaction is monitored by GC or NMR spectroscopy to follow the conversion of the starting material and the formation of the desired product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The organic layer is then dried and concentrated. The product is purified by vacuum distillation.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the electrophilic nature of the carbon atom bearing the chlorine atom. This makes it susceptible to nucleophilic attack, allowing for the formation of new bonds.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution, where the chloride ion acts as a good leaving group. This reaction is fundamental to its role as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

General Reaction Pathway:

Figure 3: General nucleophilic substitution pathway.

A wide variety of nucleophiles can be employed, including:

-

O-Nucleophiles: Alcohols and phenols can react to form ethers.

-

N-Nucleophiles: Amines (primary and secondary) and azides can be used to introduce nitrogen-containing functional groups.

-

S-Nucleophiles: Thiols can react to form thioethers.

-

C-Nucleophiles: Carbanions (e.g., from Grignard reagents or organolithium compounds) can be used to form new carbon-carbon bonds.

This reactivity makes this compound a key intermediate for the synthesis of a diverse array of compounds with potential biological activity. While specific examples of blockbuster drugs derived directly from this intermediate are not prominently featured in the public domain, its classification as a "pharmaceutical intermediate" underscores its role in the broader drug discovery and development landscape.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

In case of exposure:

-

Skin contact: Wash immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with established utility in organic synthesis, particularly within the pharmaceutical sector. While its specific discovery story remains elusive, its importance is evident from its role as a building block for more complex molecules. This guide has provided a detailed overview of its chemical and physical properties, robust synthetic protocols, and its key reactivity profile. For researchers and professionals in drug development, a thorough understanding of such intermediates is crucial for the efficient design and execution of synthetic routes to novel therapeutic agents.

An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 2-Chloro-N,N-dimethylpropanamide, a key intermediate in various synthetic processes, particularly in the pharmaceutical industry. This document outlines its chemical and physical properties, reactivity, and detailed experimental protocols for its synthesis and subsequent reactions.

Core Characteristics and Properties

This compound, with the CAS number 10397-68-9, is a halogenated amide that serves as a versatile building block in organic synthesis.[1][2][3] Its reactivity is primarily centered around the electrophilic carbon attached to the chlorine atom, making it susceptible to nucleophilic attack.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO | [1][2][3] |

| Molecular Weight | 135.59 g/mol | [1][3][4] |

| CAS Number | 10397-68-9 | [1][2][3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | 71 °C @ 2 Torr (Predicted) | [5] |

| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 62.6 °C (Predicted) | [5] |

| Solubility | Soluble in common organic solvents | Inferred |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons of the dimethylamino group, a quartet for the methine proton adjacent to the chlorine, and a doublet for the terminal methyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the chlorine, the two distinct methyl carbons of the dimethylamino group, and the terminal methyl carbon. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide functional group, typically in the range of 1630-1680 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region. |

Synthesis and Reactivity

Synthesis of this compound

This compound is typically synthesized via the acylation of dimethylamine with 2-chloropropionyl chloride. This reaction is a standard method for amide formation.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This is a generalized procedure based on standard amide synthesis protocols.

Materials:

-

2-Chloropropionyl chloride

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine (2.2 equivalents) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled dimethylamine solution dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Reactivity and Key Applications

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon. The chlorine atom acts as a good leaving group, allowing for the introduction of various nucleophiles. This makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of the analgesic drug Tramadol.

Reaction Scheme: Nucleophilic Substitution

Experimental Protocol: Synthesis of 2-Azido-N,N-dimethylpropanamide (A Representative Nucleophilic Substitution)

This is a generalized procedure based on similar azidation reactions.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add sodium azide (1.2 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 2-Azido-N,N-dimethylpropanamide.

-

The product can be further purified by column chromatography on silica gel.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its key characteristic is the chloro-substituted α-carbon, which readily undergoes nucleophilic substitution, providing a gateway to a variety of functionalized propanamides. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the synthesis of pharmaceutical compounds. The provided experimental protocols offer a foundation for its practical application in the laboratory.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-N,N-dimethylpropanamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bonds are a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals. The synthesis of amides is, therefore, a field of continuous development. This document addresses the role and synthetic utility of 2-Chloro-N,N-dimethylpropanamide.

Contrary to what its name might suggest to those searching for novel coupling reagents, this compound is not typically employed as an activating agent for the synthesis of other amides from carboxylic acids and amines. Instead, as an α-haloamide, it serves as a versatile synthetic intermediate for a variety of chemical transformations. This document will clarify its reactivity and provide detailed protocols for its synthesis, as well as a standard protocol for the synthesis of a simple amide to serve as a reference for researchers interested in amide bond formation.

Application Notes: The Chemistry of α-Haloamides

This compound belongs to the class of α-haloamides, which are characterized by a halogen atom on the carbon adjacent to the amide carbonyl group. This structural feature dictates their reactivity, making them valuable building blocks in organic synthesis.[1]

Key applications of α-haloamides include:

-

Precursors to α-Amino Amides: The chlorine atom can be displaced by nitrogen nucleophiles to introduce an amino group, providing access to α-amino amides, which are important components of peptides and peptidomimetics.[2]

-

Latent Enolates: Under the influence of a suitable base or catalyst, α-haloamides can act as enolate precursors in reactions such as asymmetric Mannich-type reactions, enabling the formation of carbon-carbon bonds.[3]

-

Radical Reactions: The carbon-chlorine bond can undergo homolytic cleavage to generate radical intermediates, which can participate in various cyclization and addition reactions.

-

Synthesis of Heterocycles: α-Haloamides are precursors for the synthesis of various heterocyclic compounds, such as β- and γ-lactams.[1]

Given this reactivity profile, this compound is a reagent to be used as a starting material for the construction of more complex molecules, rather than as a facilitator for amide bond formation between other substrates.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative simple amide are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via the acylation of dimethylamine with 2-chloropropionyl chloride.[4] This is a standard method for the formation of amides from acyl chlorides.[]

Reaction Scheme:

CH₃CHClCOCl + 2(CH₃)₂NH → CH₃CHClCON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

Materials:

-

2-Chloropropionyl chloride

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a well-ventilated fume hood. Cool the flask in an ice bath.

-

Charge the flask with a solution of dimethylamine (2.2 equivalents) in the chosen anhydrous solvent (e.g., diethyl ether).

-

Dissolve 2-chloropropionyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

-

Add the 2-chloropropionyl chloride solution dropwise to the stirred dimethylamine solution, maintaining the temperature at 0-5 °C. The formation of a white precipitate (dimethylammonium chloride) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dimethylammonium chloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, purify the product by vacuum distillation.

Protocol 2: Synthesis of N,N-Dimethylpropanamide (A Representative Amide)

This protocol details the synthesis of the parent amide, N,N-dimethylpropanamide, from propionyl chloride and dimethylamine, illustrating a general method for amide synthesis.[6]

Reaction Scheme:

CH₃CH₂COCl + 2(CH₃)₂NH → CH₃CH₂CON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

Materials:

-

Propionyl chloride

-

Dimethylamine (e.g., 20-45% solution in an organic solvent, or as a gas)

-

Anhydrous organic solvent (e.g., cyclohexane, methanol, toluene)[6]

-

Water

-

Apparatus as described in Protocol 1

Procedure:

-

Prepare a solution of dimethylamine (2.2 equivalents) in the chosen anhydrous organic solvent in a round-bottom flask cooled in an ice-water bath (-10 to 25 °C).[6]

-

Add propionyl chloride (1.0 equivalent) dropwise to the stirred dimethylamine solution while maintaining the temperature.

-

After the addition is complete, heat the reaction mixture to 40-80 °C and maintain this temperature for 2-8 hours.[6]

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The work-up procedure is similar to Protocol 1, involving filtration of the ammonium salt, washing the organic phase with water and brine, drying, and removal of the solvent.

-

The resulting N,N-dimethylpropanamide can be purified by distillation if required.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of amides from acyl chlorides.

| Product | Acyl Chloride | Amine | Solvent | Temperature | Time | Typical Yield |

| This compound | 2-Chloropropionyl chloride | Dimethylamine | Diethyl ether | 0 °C to RT | 2-3 h | High |

| N,N-Dimethylpropanamide | Propionyl chloride | Dimethylamine | Cyclohexane | -10 °C to 80 °C | 2-8 h | High |

Visualizations

Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

General Workflow for Amide Synthesis from an Acyl Chloride

Caption: A typical experimental workflow for amide synthesis.

Reaction Mechanism: Amide Formation from Acyl Chloride

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

References

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 10397-68-9 | Benchchem [benchchem.com]

- 6. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]

Application Notes and Protocols for 2-Chloro-N,N-dimethylpropanamide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dimethylpropanamide is a reactive organic compound with the chemical formula C₅H₁₀ClNO.[1][2] Due to the presence of a chlorine atom on the α-carbon to the carbonyl group, this molecule is an electrophile and can act as an alkylating agent. The electron-withdrawing nature of the amide group further activates the carbon-chlorine bond, making it susceptible to nucleophilic attack. This property allows for the introduction of the N,N-dimethylpropanamide moiety onto various nucleophilic substrates, a common strategy in the synthesis of more complex molecules, particularly within the pharmaceutical industry where it is considered a valuable intermediate.[1][3]

While specific documented applications of this compound are not abundantly available in public literature, its reactivity is analogous to other α-chloro amides and similar chloroalkanes used in alkylation reactions. A closely related and well-documented alkylating agent is 2-chloro-N,N-dimethylpropylamine, which is notably used in the synthesis of the opioid analgesic, methadone. The protocols and data presented herein will focus on a key C-alkylation reaction involving a structural analog to illustrate the utility of this class of reagents in forming new carbon-carbon bonds, a fundamental transformation in drug development and organic synthesis.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 10397-68-9 | [1] |

| Molecular Formula | C₅H₁₀ClNO | [1][2] |

| Molecular Weight | 135.59 g/mol | [4] |

| Appearance | White powder | [3] |

| Boiling Point | 71 °C @ 2 Torr | [1] |

| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [1] |

Safety Precautions: this compound is classified as an irritant.[1] It is harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application Note: C-Alkylation in the Synthesis of a Methadone Intermediate

This section details the use of a close structural analog, 2-chloro-N,N-dimethylpropylamine, as an alkylating agent in the synthesis of 4-dimethylamino-2,2-diphenylvaleronitrile, a key intermediate in the production of methadone.[5][6] This reaction serves as a practical example of the alkylating potential of α-chloro-N,N-dimethyl-substituted alkanes. The reaction involves the alkylation of the carbanion generated from diphenylacetonitrile.

The use of a phase-transfer catalyst is crucial in this synthesis to facilitate the reaction between the water-soluble inorganic base and the organic-soluble reactants.

Experimental Protocol: Synthesis of 4-dimethylamino-2,2-diphenylvaleronitrile

This protocol is adapted from a patented method for the synthesis of a methadone intermediate.[5]

Materials:

-

Diphenylacetonitrile

-

2-chloro-N,N-dimethylpropylamine

-

50% Sodium Hydroxide (w/w) solution

-

Triethylbenzylammonium chloride (TEBA)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Hydrochloric acid

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add dimethyl sulfoxide (DMSO), diphenylacetonitrile, 2-chloro-N,N-dimethylpropylamine, and the phase-transfer catalyst, triethylbenzylammonium chloride (TEBA).

-

Begin stirring the mixture and slowly add a 50% aqueous solution of sodium hydroxide as the condensing agent.

-

Heat the reaction mixture to a temperature between 30 and 70 °C.

-

Maintain the reaction at this temperature for 1 to 10 hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an extraction with toluene.

-

The organic layer is then subjected to an acid extraction, followed by basification to liberate the free amine.

-

Extract the product into diethyl ether.

-

Filter the ether extract and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is then crystallized to yield 4-dimethylamino-2,2-diphenylvaleronitrile.

Quantitative Data

The following table summarizes the reaction conditions and yield for the synthesis of the methadone intermediate as described in the patent.[5]

| Parameter | Value |

| Reactant 1 | Diphenylacetonitrile |

| Reactant 2 (Alkylating Agent) | 2-chloro-N,N-dimethylpropylamine |

| Base | 50% Sodium Hydroxide |

| Catalyst | Triethylbenzylammonium chloride (TEBA) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Reaction Temperature | 60 °C |

| Reaction Time | 2 hours |

| Product Yield | 33.5% |

| Product Purity | 99.5% |

Visualizations

Experimental Workflow for C-Alkylation

Caption: Workflow for the synthesis of a methadone intermediate.

General Signaling Pathway (Hypothetical)

As this compound is primarily a synthetic intermediate, its direct involvement in biological signaling pathways is not documented. Alkylating agents, in general, can exert biological effects by covalently modifying nucleophilic sites on biomolecules such as DNA and proteins. This can lead to cytotoxicity and is a mechanism of action for some anticancer drugs. A hypothetical pathway illustrating this general mechanism is provided below.

Caption: General mechanism of action for alkylating agents.

References

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. newblue.lookchem.com [newblue.lookchem.com]

- 4. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102219709A - Method for synthesizing intermediate of methadone hydrochloride - Google Patents [patents.google.com]

- 6. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]

Application Notes and Protocols for 2-Chloro-N,N-dimethylpropanamide in Organic Synthesis

Introduction

2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9) is a valuable electrophilic building block in organic synthesis.[1][2] As an α-chloro amide, it serves as a versatile reagent for the introduction of a dimethylpropanamide moiety onto a variety of nucleophiles. Its primary utility lies in nucleophilic substitution reactions, where the chlorine atom is displaced to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.[3] These transformations make α-chloroamides like this one important linchpins for synthesizing a diverse range of valuable motifs, particularly in the development of pharmaceutical and agrochemical compounds.[3][4][5]

Reaction Principle

The primary reaction pathway for this compound is nucleophilic aliphatic substitution, typically proceeding via an SN2 (Substitution, Nucleophilic, bimolecular) mechanism.[6] In this concerted reaction, an electron-rich nucleophile attacks the carbon atom bearing the chlorine atom, leading to the simultaneous displacement of the chloride ion as a leaving group.[6][7] The reaction results in an inversion of stereochemistry if the α-carbon is a chiral center. The electrophilicity of the α-carbon is enhanced by the adjacent electron-withdrawing carbonyl group, facilitating the nucleophilic attack.

Experimental Protocols

General Safety Precautions: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Protocol 1: N-Alkylation of a Secondary Amine (Morpholine)

Objective: To synthesize 1-(morpholino)-1-oxopropan-2-yl)morpholine via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Morpholine (2.2 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) (anhydrous)

-

Potassium Carbonate (K₂CO₃) (1.5 eq, optional base)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

-

Add morpholine (2.2 eq). The excess amine acts as both the nucleophile and a base to neutralize the HCl generated.[7] Alternatively, use a slight excess of morpholine (1.1 eq) and an inorganic base like K₂CO₃ (1.5 eq).

-

Stir the reaction mixture at room temperature or heat to 50-70 °C to increase the reaction rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure product.

Protocol 2: O-Alkylation of a Carboxylate Salt (Sodium Benzoate)

Objective: To synthesize the corresponding ester via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Sodium Benzoate (1.2 eq)

-

Dimethylformamide (DMF) (anhydrous)

-

Potassium Iodide (KI) (0.1 eq, catalytic)

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium benzoate (1.2 eq), catalytic potassium iodide (0.1 eq), and anhydrous DMF.

-

Add this compound (1.0 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress by TLC or LC-MS until completion (typically 6-18 hours).

-

Cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine (2x) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Data Presentation

The following table summarizes representative, illustrative data for the reaction of this compound with various nucleophiles under typical SN2 conditions. Actual yields may vary based on specific reaction conditions and substrate purity.

| Nucleophile (Class) | Example | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Secondary Amine | Piperidine | Acetonitrile | 60 | 8 | 85 - 95 |

| Primary Amine | Benzylamine | DMF | 50 | 12 | 75 - 88 |

| Thiol | Sodium thiophenoxide | Ethanol | 25 | 4 | >90 |

| Carboxylate | Sodium acetate | DMF | 80 | 16 | 65 - 80 |

| Phenoxide | Sodium phenoxide | Acetone | 55 (reflux) | 10 | 70 - 85 |

| Azide | Sodium azide | DMF/H₂O | 90 | 6 | 80 - 92 |

This compound is a highly effective electrophile for the alkylation of a broad range of nucleophiles. The protocols provided herein offer a general framework for its application in synthesizing more complex molecules. Its predictable reactivity via the SN2 mechanism makes it a reliable tool for researchers and professionals in organic synthesis and drug development.

References

- 1. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. | Semantic Scholar [semanticscholar.org]

- 5. Item - Asymmetric Synthesis of 뱉Chloroamides via Photoenzymatic Hydroalkylation of Olefins - figshare - Figshare [figshare.com]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]

Application of 2-Chloro-N,N-dimethylpropanamide in the Synthesis of a Key Pharmaceutical Intermediate for Milnacipran

Introduction